molecular formula C21H15Cl2N3O B11541863 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2-(5-methyl-1H-benzimidazol-2-yl)phenol

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2-(5-methyl-1H-benzimidazol-2-yl)phenol

Cat. No.: B11541863
M. Wt: 396.3 g/mol
InChI Key: BZKOVINPQKXWNG-UHFFFAOYSA-N
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Description

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2-(5-methyl-1H-benzimidazol-2-yl)phenol is a complex organic compound that features a benzimidazole core, a phenol group, and a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2-(5-methyl-1H-benzimidazol-2-yl)phenol typically involves the condensation of 2-(5-methyl-1H-benzimidazol-2-yl)phenol with 2,4-dichlorobenzaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2-(5-methyl-1H-benzimidazol-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The dichlorophenyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2-(5-methyl-1H-benzimidazol-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2-(5-methyl-1H-benzimidazol-2-yl)phenol involves its interaction with specific molecular targets. The benzimidazole core can bind to nucleic acids or proteins, modulating their function. The phenol group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity. The dichlorophenyl moiety can interact with hydrophobic pockets in proteins, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-1H-benzimidazol-2-yl)phenol: Lacks the dichlorophenyl moiety, resulting in different biological activity.

    4-{[(E)-(2-chlorophenyl)methylidene]amino}-2-(5-methyl-1H-benzimidazol-2-yl)phenol: Similar structure but with a single chlorine atom, affecting its reactivity and binding properties.

    4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2-(1H-benzimidazol-2-yl)phenol: Lacks the methyl group on the benzimidazole ring, altering its steric and electronic properties.

Uniqueness

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2-(5-methyl-1H-benzimidazol-2-yl)phenol is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the dichlorophenyl and benzimidazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H15Cl2N3O

Molecular Weight

396.3 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methylideneamino]-2-(6-methyl-1H-benzimidazol-2-yl)phenol

InChI

InChI=1S/C21H15Cl2N3O/c1-12-2-6-18-19(8-12)26-21(25-18)16-10-15(5-7-20(16)27)24-11-13-3-4-14(22)9-17(13)23/h2-11,27H,1H3,(H,25,26)

InChI Key

BZKOVINPQKXWNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)N=CC4=C(C=C(C=C4)Cl)Cl)O

Origin of Product

United States

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